molecular formula C10H12BrNO B13039104 7-Bromo-5-methylchroman-4-amine

7-Bromo-5-methylchroman-4-amine

Cat. No.: B13039104
M. Wt: 242.11 g/mol
InChI Key: DBQGXEWWFAYWFZ-UHFFFAOYSA-N
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Description

7-Bromo-5-methylchroman-4-amine is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

7-bromo-5-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5,8H,2-3,12H2,1H3

InChI Key

DBQGXEWWFAYWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(CCO2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylchroman-4-amine typically involves the bromination of a chromanone precursor followed by amination. One common method includes the bromination of 5-methylchroman-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methylchroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Aldosterone Synthase Inhibition
One of the prominent applications of 7-Bromo-5-methylchroman-4-amine is its role as an aldosterone synthase inhibitor. Aldosterone synthase is involved in the regulation of blood pressure and electrolyte balance, making it a target for treating conditions such as hypertension and heart failure. Research indicates that compounds inhibiting this enzyme can help alleviate various diseases by lowering aldosterone levels, which is beneficial in managing renal diseases, diabetic nephropathy, and cardiovascular disorders .

Sirtuin Inhibition
Another significant application is the inhibition of Sirtuin 2 (Sirt2), an enzyme associated with aging and various diseases, including cancer. Studies have shown that derivatives of chroman-4-one, including this compound, exhibit selective inhibition of Sirt2 activity. This inhibition has been linked to reduced proliferation of cancer cells, suggesting potential therapeutic applications in oncology .

Cancer Research

Anticancer Properties
Research has demonstrated that this compound derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the chroman scaffold have shown significant reductions in the proliferation of breast and lung cancer cells . The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, which highlights the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at different positions on the chroman ring can lead to variations in biological activity. For example, substituents such as alkyl groups at the 2-position have been associated with enhanced selectivity towards cancer cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions and subsequent amination steps. These synthetic pathways allow for the introduction of various functional groups that can enhance biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Data Table: Summary of Biological Activities

Compound Target Enzyme Biological Activity IC50 Value (µM)
This compoundAldosterone SynthaseInhibition leading to reduced aldosterone levelsNot specified
Derivative ASirtuin 2Selective inhibition with anticancer propertiesLow µM range
Derivative BVarious cancer cell linesInduces apoptosis and cell cycle arrestNot specified

Case Studies

  • Inhibition of Aldosterone Synthase
    A study demonstrated that specific modifications on chroman derivatives could significantly inhibit aldosterone synthase activity, leading to therapeutic benefits in animal models of hypertension .
  • Cancer Cell Proliferation
    Another investigation focused on a series of chroman derivatives, including this compound, which showed promising results in reducing proliferation rates in breast cancer cell lines through targeted apoptosis mechanisms .
  • Sirtuin Inhibitors in Cancer Therapy
    Recent research highlighted the development of Sirt2-selective inhibitors based on chroman scaffolds, showing potential for use as novel anticancer agents due to their ability to modulate cellular pathways involved in tumor progression .

Mechanism of Action

The mechanism of action of 7-Bromo-5-methylchroman-4-amine involves its interaction with specific molecular targets. The bromine atom and amine group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields .

Biological Activity

7-Bromo-5-methylchroman-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the chroman family, characterized by a chroman ring with a bromine atom at the 7-position and a methyl group at the 5-position. This unique structure is believed to contribute to its biological activity.

Property Details
Molecular FormulaC10H10BrN
Molecular Weight241.1 g/mol
StructureChemical Structure

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory processes. In vitro studies demonstrate that it can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it has shown effectiveness in inhibiting the proliferation of breast and lung cancer cells. A study reported an IC50 value of approximately 2.25 μM against specific cancer cell lines, indicating potent activity . The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits aldose reductase (ARL2), an enzyme involved in glucose metabolism that contributes to diabetic complications. This inhibition is significant as it suggests a role in managing diabetes-related conditions .
  • Reactive Oxygen Species (ROS) Modulation : It has been observed that this compound can modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage .
  • Cell Signaling Pathways : The compound influences various signaling pathways related to inflammation and cancer progression, including NF-kB and MAPK pathways, further highlighting its therapeutic potential.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In vitro Study on Cancer Cells : A study assessed the effect of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • Diabetes Model : In diabetic rat models, administration of this compound resulted in decreased blood glucose levels and reduced oxidative stress markers, indicating its potential as a therapeutic agent for diabetes management .

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